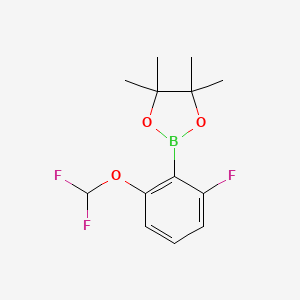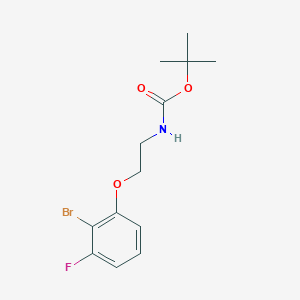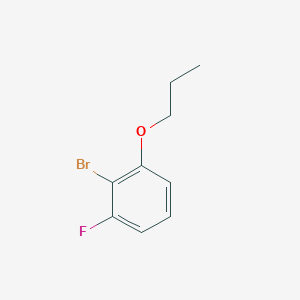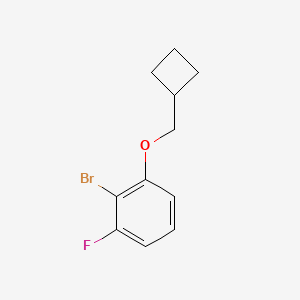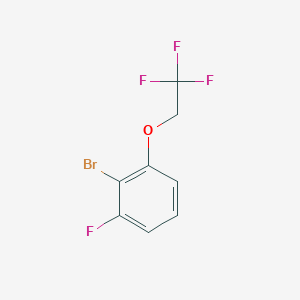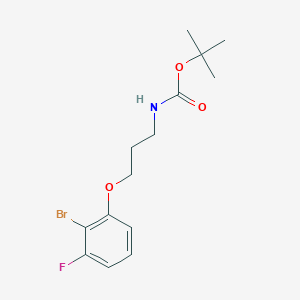
tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo-fluorophenoxy moiety, and a propylcarbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-3-fluorophenol and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol group.
Coupling Reaction: The deprotonated phenol is then reacted with 3-bromopropyl isocyanate to form the desired carbamate linkage. This step may require the use of a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups present.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products depend on the specific functional groups targeted in the reaction.
Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a building block for the synthesis of bioactive molecules. The presence of the carbamate group can impart specific biological activities, making it useful in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features can be leveraged to design drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-bromo-2-fluorophenyl)carbamate
- tert-Butyl (4-bromo-3-fluorophenyl)carbamate
- tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate
Uniqueness
tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate is unique due to the specific positioning of the bromo and fluoro substituents on the phenoxy ring. This arrangement can influence the compound’s reactivity and interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[3-(2-bromo-3-fluorophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17-8-5-9-19-11-7-4-6-10(16)12(11)15/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYPQNUKNTOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C(=CC=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B8169185.png)
![6-Bromo-3-ethyl-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169186.png)
![6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169196.png)
![6-Bromo-3-(2,2-difluoroethyl)-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169197.png)
![6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8169205.png)
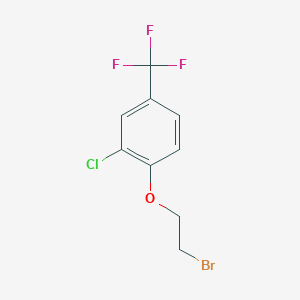
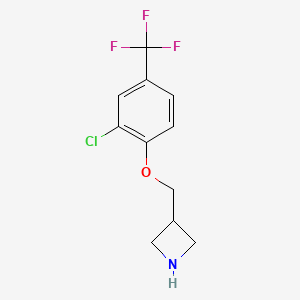
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine](/img/structure/B8169232.png)

